3-(Aminomethyl)-4-methylquinolin-2(1H)-one
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Overview
Description
3-(Aminomethyl)-4-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methylquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones, followed by functional group modifications to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the aminomethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
3-(Aminomethyl)-4-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin derivatives: These compounds also feature an amino group and are known for their biological activities.
tert-Butanesulfinamide derivatives: These compounds are used in the synthesis of N-heterocycles and have applications in medicinal chemistry.
Uniqueness
3-(Aminomethyl)-4-methylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(aminomethyl)-4-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-10(8)13-11(14)9(7)6-12/h2-5H,6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNCNACWJLNXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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